Meta-Chloro Regiochemistry in Cephalosporin Derivatization
The 3-chlorophenyl (meta) regioisomer of this arylcyclopentane carboxylic acid has been specifically utilized in the synthesis of cephalosporin antibiotics via its acid chloride intermediate, a reaction pathway that is not equivalently documented for the 4-chlorophenyl (para) isomer. While both isomers share identical molecular weight (224.68 g/mol) and molecular formula (C₁₂H₁₃ClO₂), their distinct substitution patterns confer different electronic and steric properties that influence coupling efficiency and the antibacterial profile of the resulting cephalosporin derivatives . The meta-chloro derivative is explicitly described as a building block incorporated to 'enhance bactericidal activity and reduce toxicities' in semisynthetic penicillins and cephalosporins, whereas the para-isomer's product description lacks any such specific functional claim . This regiochemical distinction is critical for medicinal chemistry programs targeting β-lactam antibiotic optimization.
| Evidence Dimension | Documented use in β-lactam antibiotic synthesis and claimed functional benefit |
|---|---|
| Target Compound Data | 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid: Explicitly stated to enhance bactericidal activity and reduce toxicity when incorporated into semisynthetic penicillins and cephalosporins |
| Comparator Or Baseline | 1-(4-Chlorophenyl)cyclopentane-1-carboxylic acid (CAS 80789-69-1): Described as 'useful research chemical' with no specific functional claim for antibiotic enhancement |
| Quantified Difference | Qualitative difference in documented application; no direct comparative bioactivity data available |
| Conditions | Vendor technical literature comparison; no head-to-head experimental data |
Why This Matters
Procurement decisions for antibiotic drug discovery programs should prioritize the meta-chloro isomer based on its established role in β-lactam derivatization and its claimed functional advantages, as documented in supplier literature.
